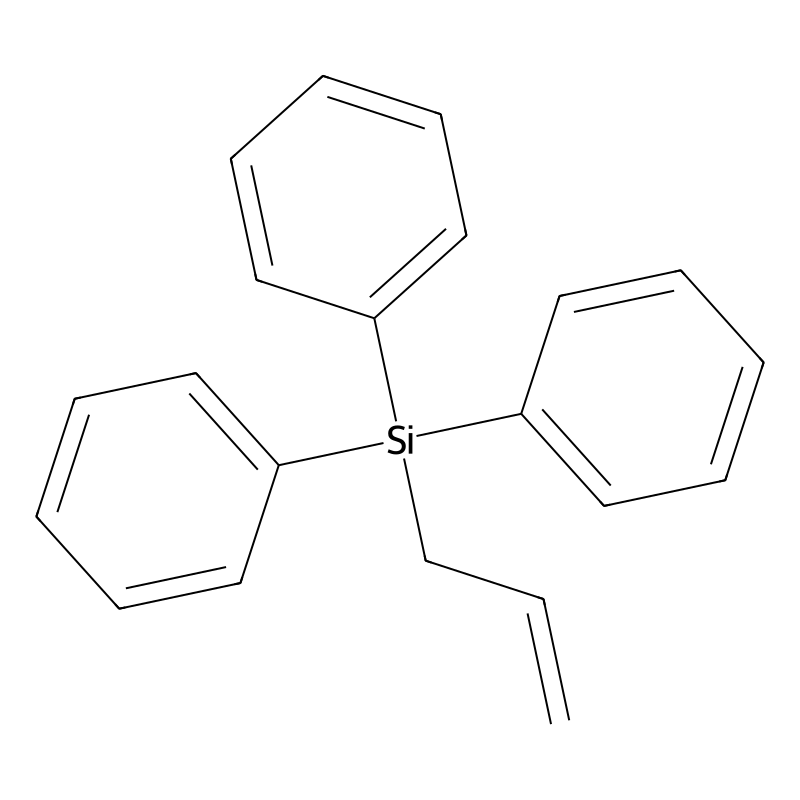Allyltriphenylsilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
- Precursor for Allylic Compounds: ATPS acts as a readily available precursor for allylic compounds, which are essential building blocks in organic synthesis. Its allyl group (CH₂CH=CH₂) can be readily introduced into various organic molecules using various methods, including:
- Cross-coupling reactions: ATPS can be coupled with different organic halides, such as alkenyl halides or aryl halides, using transition metal catalysts to form new carbon-carbon bonds containing the allyl group.
- Hydrosilylation: ATPS can react with aldehydes or ketones through hydrosilylation, forming allylic alcohols or silyl ethers, respectively.
- Allylic Substitution: The allyl group in ATPS can be selectively substituted with other functional groups using various reagents, allowing for the creation of diversely functionalized allylic compounds crucial for synthesizing complex molecules.
Catalyst Development:
- Source of Allylic Ligands: ATPS can be used to prepare allylic ligands for transition metal catalysts. These ligands play a crucial role in various catalytic reactions, including:
- Olefin metathesis: Allylic ligands are employed in olefin metathesis catalysts, which are powerful tools for rearranging and creating carbon-carbon double bonds in organic molecules.
- Hydroboration: Allylic ligands can be used in hydroboration catalysts, which are used to introduce a boron atom and a hydrogen atom onto an alkene, creating a valuable functional group.
Material Science:
- Precursor for Polymer Synthesis: ATPS can be used as a starting material for the synthesis of various silicon-containing polymers. These polymers possess unique properties, such as:
- Electrical conductivity: Certain polymers derived from ATPS exhibit electrical conductivity, making them potentially useful for applications in electronics and optoelectronics.
- Thermal stability: Some polymers synthesized using ATPS possess high thermal stability, making them suitable for high-temperature applications.
Medicinal Chemistry:
- Building Block for Drug Discovery: The versatility of ATPS makes it a valuable building block in the synthesis of potential drug candidates. Its allyl group and the triphenylsilyl group can be strategically modified to introduce various functionalities, potentially leading to compounds with desired biological activities.
Allyltriphenylsilane is an organosilicon compound with the chemical formula CHSi. It consists of a triphenylsilane moiety attached to an allyl group, making it a member of the allylsilane family. This compound is characterized by its unique structure, which includes a silicon atom bonded to three phenyl groups and an allyl group, contributing to its reactivity and versatility in various
- Electrophilic Substitution: Allyltriphenylsilane can undergo electrophilic substitution reactions, where electrophiles attack the unsaturated carbon atoms of the allyl group. This is facilitated by the electron-releasing nature of the silicon-carbon bond, allowing for selective reactions at the γ position of the allylic system .
- Hydrosilylation: The compound can react with aldehydes or ketones through hydrosilylation, leading to the formation of allylic alcohols or silyl ethers .
- Reactions with Lewis Acids: In the presence of Lewis acids, allyltriphenylsilane can react with various electrophiles, demonstrating its utility in synthetic organic chemistry .
Allyltriphenylsilane can be synthesized through several methods:
- Palladium-Catalyzed Reactions: One effective method involves palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors. This approach allows for regio- and stereoselective synthesis under mild conditions .
- Hydrosilylation Techniques: Another method includes hydrosilylation reactions where allylsilanes are generated from 1,3-dienes using hydrosilanes in the presence of transition metal catalysts .
- Electrophilic Substitution: The compound can also be synthesized through electrophilic substitution reactions involving unsaturated silanes and various electrophiles .
Allyltriphenylsilane has diverse applications in organic synthesis:
- Synthetic Intermediates: It serves as a crucial intermediate in the synthesis of various organic compounds, particularly in producing complex molecules such as natural products and pharmaceuticals.
- Materials Science: The compound is utilized in developing silicone-based materials due to its unique properties imparted by the silicon atom.
- Catalysis: Allyltriphenylsilane is employed as a reagent or catalyst in various organic transformations, enhancing reaction efficiency and selectivity .
Studies on interaction mechanisms involving allyltriphenylsilane reveal its potential as a versatile reagent. For instance, its interactions with electrophiles highlight its ability to form new carbon-carbon bonds selectively. Additionally, investigations into its reactivity with nucleophiles suggest pathways for synthesizing complex organic structures .
Allyltriphenylsilane shares similarities with other silanes but possesses unique characteristics due to its specific structure. Below are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Allyltrimethylsilane | Trimethylsilyl group | More reactive due to smaller substituents |
| Vinyltrimethylsilane | Vinyl group | Different reactivity patterns compared to allyls |
| Allyldimethylphenylsilane | Dimethylphenyl group | Offers different steric effects and reactivity |
| Triphenylsilane | Triphenyl group | Lacks unsaturation, affecting reactivity |
Allyltriphenylsilane stands out due to its combination of three bulky phenyl groups and an allylic double bond, which influences its reactivity and selectivity in
Allyltriphenylsilane consists of a silicon atom bonded to three phenyl groups and an allyl moiety, forming a tetrahedral geometry. Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 300.48 g/mol | |
| Melting Point | 87–90°C | |
| Boiling Point | 380.4°C at 760 mmHg | |
| Density | 1.03 g/mL | |
| Flash Point | 170.2°C | |
| Solubility in Water | Insoluble |
The compound’s stability arises from the conjugation between the silicon atom’s σ* orbital and the allyl group’s π-system, which enhances its nucleophilic character.








